molecular formula C8H13N B2848422 rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 3211-86-7

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No.: B2848422
CAS No.: 3211-86-7
M. Wt: 123.199
InChI Key: XLBALIGLOMYEKN-CSMHCCOUSA-N
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Description

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes a norbornene skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the use of norbornene derivatives as starting materials. One common method involves the reduction of norbornene-2-carboxylic acid to norbornene-2-methanol, followed by conversion to the corresponding amine through reductive amination . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: Pd/C, Raney nickel

Major Products

The major products formed from these reactions include oximes, nitriles, amides, and imines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Properties

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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